![molecular formula C16H13N5O3S2 B12167145 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12167145.png)

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

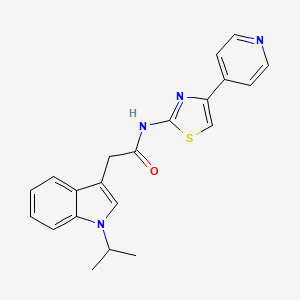

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that combines the structural features of quinazolinone and benzothiadiazole

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[2-(4-Oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzothiadiazol-4-sulfonamid umfasst in der Regel mehrere Schritte:

Bildung des Quinazolinon-Kerns: Der Quinazolinon-Kern kann durch Cyclisierung von Anthranilsäurederivaten mit Formamid oder dessen Äquivalenten synthetisiert werden.

Einführung des Ethyl-Verbinders: Der Ethyl-Verbinder wird durch Alkylierungsreaktionen eingeführt, häufig unter Verwendung von Ethylhalogeniden unter basischen Bedingungen.

Bildung des Benzothiadiazol-Moleküls: Das Benzothiadiazol-Molekül wird durch Reaktion von o-Phenylendiamin mit schwefelhaltigen Reagenzien wie Thionylchlorid synthetisiert.

Kopplung der beiden Moleküle: Der letzte Schritt umfasst die Kopplung des Quinazolinon- und des Benzothiadiazol-Moleküls durch Sulfonamidbildung, typischerweise unter Verwendung von Sulfonylchloriden und Aminen unter basischen Bedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[2-(4-Oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzothiadiazol-4-sulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion der Sulfonamidgruppe führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe, unter Verwendung von Nucleophilen wie Aminen oder Thiolen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Amine, Thiole, unter basischen oder sauren Bedingungen.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Reduzierte Sulfonamidderivate.

Substitution: Substituierte Sulfonamidderivate.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-Oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzothiadiazol-4-sulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Die Verbindung wird wegen ihres Potenzials als Antikrebsmittel untersucht, da sie bestimmte Enzyme und Signalwege hemmen kann, die an der Proliferation von Krebszellen beteiligt sind.

Materialwissenschaften: Die einzigartigen Struktureigenschaften der Verbindung machen sie zu einem Kandidaten für den Einsatz in organischen Halbleitern und Leuchtdioden.

Biologische Forschung: Die Verbindung wird auf ihre antimikrobiellen und entzündungshemmenden Eigenschaften untersucht.

Wirkmechanismus

Der Wirkmechanismus von N-[2-(4-Oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzothiadiazol-4-sulfonamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen:

Enzyminhibition: Die Verbindung hemmt Enzyme wie Tyrosinkinasen, die eine entscheidende Rolle in der Zellsignalisierung und Krebsentwicklung spielen.

Signalwegmodulation: Die Verbindung moduliert Signalwege, die an Entzündungen und mikrobiellem Wachstum beteiligt sind, was zu ihren entzündungshemmenden und antimikrobiellen Wirkungen führt.

Wirkmechanismus

The mechanism of action of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Pathway Modulation: The compound modulates pathways involved in inflammation and microbial growth, leading to its anti-inflammatory and antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel |

C16H13N5O3S2 |

|---|---|

Molekulargewicht |

387.4 g/mol |

IUPAC-Name |

N-[2-(4-oxoquinazolin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |

InChI |

InChI=1S/C16H13N5O3S2/c22-16-11-4-1-2-5-12(11)17-10-21(16)9-8-18-26(23,24)14-7-3-6-13-15(14)20-25-19-13/h1-7,10,18H,8-9H2 |

InChI-Schlüssel |

AVLGADDFOQAUOO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCNS(=O)(=O)C3=CC=CC4=NSN=C43 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B12167064.png)

![N-(4-carbamoylphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B12167067.png)

![2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12167068.png)

![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12167073.png)

![propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate](/img/structure/B12167085.png)

![2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B12167111.png)

![2-[(E)-[[2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B12167114.png)

![5-Oxazolamine, N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12167122.png)

![3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12167123.png)

![11-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12167127.png)

![3-(4-methoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide](/img/structure/B12167131.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12167140.png)